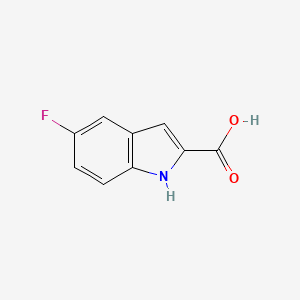

5-Fluorindol-2-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-Fluoroindole-2-carboxylic acid often involves multi-step processes that may include halogenation, carboxylation, and other functional group transformations. For instance, a study on the synthesis of 5-fluorofuran-2-carboxylic acid, which shares some synthetic pathways with 5-Fluoroindole-2-carboxylic acid, achieved a 56% total yield through a two-step process involving fluorodenitration and hydrogenolysis (Ren‐Jie Song et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Fluoroindole-2-carboxylic acid, such as 5-methoxyindole-2-carboxylic acid, has been elucidated using techniques like X-ray diffraction, revealing intricate details such as hydrogen bond interactions and molecular orientation (Barbara Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Research into compounds related to 5-Fluoroindole-2-carboxylic acid has shown that these molecules can participate in a variety of chemical reactions, leading to the formation of structurally diverse derivatives. For example, the synthesis of 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids demonstrates the potential for creating compounds with unique photophysical properties (Nikita E. Safronov et al., 2020).

Physical Properties Analysis

The physical properties of 5-Fluoroindole-2-carboxylic acid and its derivatives can be influenced by molecular structure, as seen in studies on related compounds. For instance, the crystal and molecular structure of 5-methoxyindole-2-carboxylic acid revealed by X-ray diffraction analysis provides insights into the physical characteristics of these compounds, such as their crystal packing and intermolecular interactions (Barbara Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-Fluoroindole-2-carboxylic acid, such as reactivity and stability, can be deduced from studies on similar compounds. Research on the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including indolecarboxylic acids, with Selectfluor highlights the potential reactivity patterns and chemical transformations that 5-Fluoroindole-2-carboxylic acid might undergo (Xi Yuan et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antagonist von NMDA-Rezeptor-assoziierten Glycin-Stellen

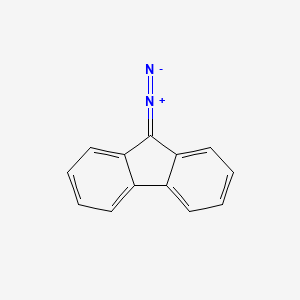

5-Fluorindol-2-carbonsäure ist ein Antagonist der Glycinstelle innerhalb des NMDA (N-Methyl-D-Aspartat)-Rezeptorkomplexes {svg_1}. Das bedeutet, dass es die Wirkung von Glycin, einem Neurotransmitter, an den NMDA-Rezeptorstellen im Gehirn blockieren kann. Diese Eigenschaft wurde in der Neurowissenschaftlichen Forschung genutzt, um die Rolle von NMDA-Rezeptoren und Glycin in der Gehirnfunktion und bei neurologischen Störungen zu untersuchen {svg_2}.

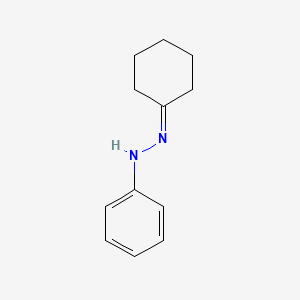

Synthese von Fungiziden

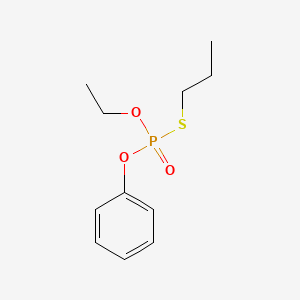

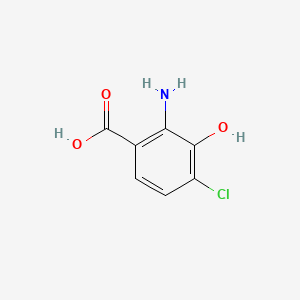

Diese Verbindung wurde als Reaktant für die Synthese von Fungiziden verwendet {svg_3}. Fungizide sind Stoffe, die das Wachstum von Pilzen abtöten oder hemmen können und in der Landwirtschaft und Medizin verwendet werden {svg_4}.

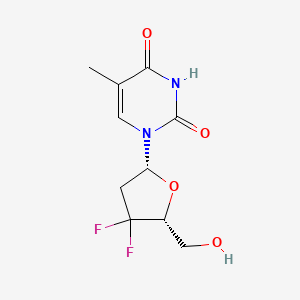

Synthese von Antitumor-Agens

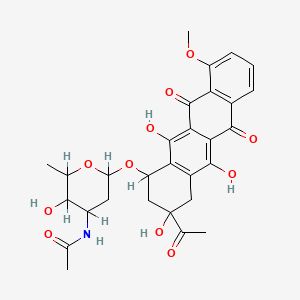

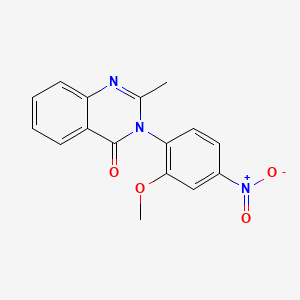

This compound wird auch bei der Synthese von Antitumor-Agens verwendet {svg_5} {svg_6}. Dies sind Medikamente, die das Wachstum von Tumorzellen verhindern, abtöten oder hemmen können {svg_7} {svg_8}.

Synthese von 2,3-Dioxygenase (IDO)-Inhibitoren

IDO-Inhibitoren sind eine Klasse von Medikamenten, die das Enzym Indolamin-2,3-Dioxygenase (IDO) hemmen, das eine Rolle bei der Immunantwort spielt. This compound wurde bei der Synthese dieser Inhibitoren verwendet {svg_9}.

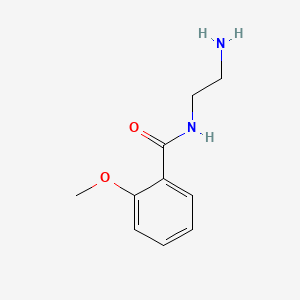

Synthese von Faktor Xa-Inhibitoren

Faktor Xa ist ein Enzym, das eine Schlüsselrolle im Blutgerinnungsprozess spielt. Inhibitoren von Faktor Xa werden als Antikoagulanzien verwendet, um Blutgerinnsel zu verhindern. This compound wurde bei der Synthese dieser Inhibitoren verwendet {svg_10}.

Synthese von enantioselektiven D3-Rezeptor-Antagonisten

D3-Rezeptoren sind eine Art von Dopaminrezeptor, und Antagonisten dieser Rezeptoren können bei der Behandlung bestimmter neurologischer und psychiatrischer Störungen verwendet werden. This compound wurde bei der Synthese von enantioselektiven D3-Rezeptor-Antagonisten verwendet {svg_11}.

Synthese von Liganden für den hFPRL1 (oder ALXR)-Rezeptor in der Entzündung

Der hFPRL1 (oder ALXR)-Rezeptor spielt eine Rolle bei der Entzündungsreaktion. This compound wurde bei der Synthese von Liganden für diesen Rezeptor verwendet, die möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnten {svg_12}.

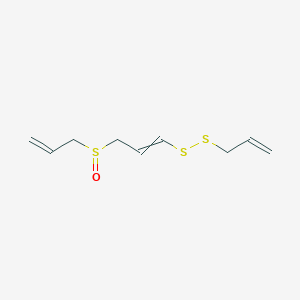

Synthese von Antibakteriellen Mitteln

This compound wurde bei der Synthese von Antibakteriellen Mitteln verwendet {svg_13}. Dies sind Medikamente, die Bakterien abtöten oder deren Wachstum hemmen {svg_14}.

Inhibitoren der Hepatitis-C-Virus-NS3·4A-Protease

Die NS3·4A-Protease ist ein Enzym, das für die Replikation des Hepatitis-C-Virus essentiell ist. Inhibitoren dieser Protease können zur Behandlung von Hepatitis C verwendet werden. This compound wurde bei der Synthese dieser Inhibitoren verwendet {svg_15} {svg_16}.

Wirkmechanismus

Target of Action

The primary target of 5-Fluoroindole-2-carboxylic acid is the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This receptor complex plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission.

Mode of Action

5-Fluoroindole-2-carboxylic acid acts as an antagonist at the glycine site of the NMDA receptor complex . This means it binds to this site and inhibits its function, which can lead to a variety of effects, including a raised convulsive threshold .

Pharmacokinetics

It has been administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raising the convulsive threshold .

Result of Action

The molecular and cellular effects of 5-Fluoroindole-2-carboxylic acid’s action are largely dependent on its antagonistic activity at the NMDA receptor complex. By inhibiting the function of this receptor, it can alter neurotransmission and other neural processes, leading to effects such as a raised convulsive threshold .

Safety and Hazards

Zukünftige Richtungen

5-Fluoroindole-2-carboxylic acid has been used in the creation of Xa inhibitors, Fungicidal and Antitumor agents, and COX-2 inhibitors . It raises the convulsive threshold by acting as an antagonist of NMDA receptor-associated glycine sites . This suggests potential future directions in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXBRZCVLDTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192945 | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

399-76-8 | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

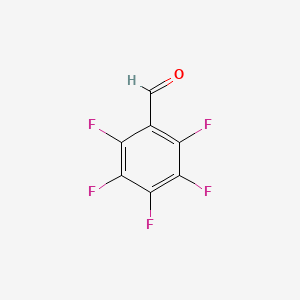

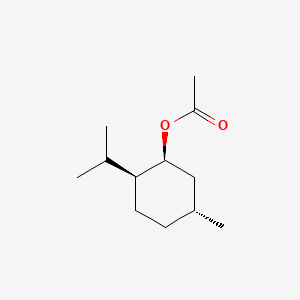

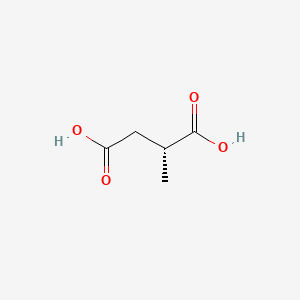

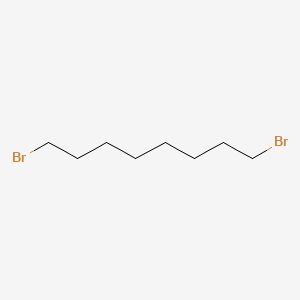

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Fluoroindole-2-carboxylic acid interact with its target and what are the downstream effects?

A1: 5-Fluoroindole-2-carboxylic acid acts as a competitive antagonist of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor [, ]. This means it binds to the glycine site on the NMDA receptor, preventing glycine from binding and activating the receptor. As a result, the NMDA receptor channel is less likely to open, reducing neuronal excitability. This mechanism is thought to contribute to the anticonvulsive activity observed with this compound [].

Q2: Can you elaborate on the use of 5-Fluoroindole-2-carboxylic acid in research related to NMDA receptors?

A2: 5-Fluoroindole-2-carboxylic acid serves as a valuable tool in studying NMDA receptor function due to its specific antagonism of the glycine binding site []. By blocking this site, researchers can investigate the role of glycine in NMDA receptor activation and downstream signaling pathways. For instance, in electrophysiological experiments, 5-Fluoroindole-2-carboxylic acid can help dissect the contribution of NMDA receptor subtypes or specific subunits to synaptic transmission and plasticity. Furthermore, its use in combination with other pharmacological agents allows researchers to delineate the interplay between different binding sites and modulatory mechanisms on the NMDA receptor complex.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)